

Application Note 1: Near-Infrared Fluorescence (NIRF) Imaging

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Compound of Interest		
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Semiconducting SWCNTs exhibit intrinsic photoluminescence in the near-infrared (NIR) spectrum, specifically in the 900-1700 nm range.[6][8] This "second NIR window" (NIR-II, 1000-1700 nm) is highly advantageous for in vivo imaging as it minimizes photon scattering and tissue autofluorescence, allowing for deeper tissue penetration and higher spatial resolution imaging compared to conventional visible and NIR-I (700-900 nm) fluorophores.[9][10] The fluorescence from SWCNTs is also highly stable and resistant to photobleaching, enabling long-term tracking studies.[8][11]

Key Features:

- Deep Tissue Penetration: Overcomes limitations of light scattering in biological tissues.[9]
- High Signal-to-Background Ratio: Minimal interference from tissue autofluorescence.[9]
- Exceptional Photostability: Allows for continuous and long-term imaging without signal degradation.[8][11]
- Multiplexing Capability: Different SWCNT chiralities emit at distinct wavelengths, creating opportunities for multi-target imaging.[11]

Application Note 2: Photoacoustic (PA) Imaging

Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. SWCNTs are potent PA contrast agents



due to their strong optical absorption in the NIR region.[1][10] When illuminated by a pulsed laser, SWCNTs absorb the light energy, undergo thermoelastic expansion, and generate ultrasonic waves that can be detected to form an image.[12] This technique allows for high-resolution imaging at greater depths than purely optical methods.[13] The photoacoustic signal can be significantly enhanced by conjugating SWCNTs with dyes like Indocyanine Green (ICG), which increases light absorbance.[12][14]

Key Features:

- High Spatial Resolution: Overcomes the optical diffusion limit to provide detailed anatomical images.[13]
- Deep Imaging Depth: Enables visualization of structures several centimeters within tissue.
 [12]
- Tunable Contrast: The photoacoustic signal is linearly dependent on the SWCNT concentration.[13][14]
- Molecular Imaging: Functionalization with targeting ligands (e.g., RGD peptides) enables specific imaging of diseased tissues, such as tumors.[13][15]

Application Note 3: Raman Imaging

Raman spectroscopy provides a detailed chemical fingerprint of a material based on its unique vibrational modes. SWCNTs are exceptionally strong Raman scatterers, exhibiting characteristic peaks such as the Radial Breathing Mode (RBM), the D-band, and the G-band. [16] The G-band (~1590 cm⁻¹) is a signature of the graphitic structure, while the RBM frequency is inversely proportional to the nanotube's diameter.[16][17] This allows for the precise identification and mapping of SWCNTs within biological samples. Raman imaging with SWCNTs offers high sensitivity and is not affected by autofluorescence, making it a powerful tool for long-term cell tracking and biodistribution studies ex vivo.[18] While in vivo applications have been demonstrated, they are typically limited to superficial tissue depths of a few millimeters.[18]

Key Features:

High Specificity: Provides a unique spectral signature for unambiguous detection.[16]



- Multiplexing Potential: Different diameter SWCNTs can be distinguished by their RBM peaks.
- Long-Term Stability: The Raman signal is stable, enabling chronic studies of nanotube localization.[18]
- Quantitative Analysis: Raman intensity can be used to quantify the concentration of SWCNTs in tissues.[18]

Quantitative Data Summary

The following tables summarize key quantitative parameters for SWCNTs in various biomedical imaging modalities as reported in the literature.

Table 1: Photoacoustic (PA) Imaging Performance

Parameter	Value	Target/Context	Citation
Signal Enhancement	8-fold higher	RGD-targeted SWCNTs vs. non- targeted in tumors	[15]
Absorbance Enhancement	20-fold higher	SWCNT-ICG-RGD vs. plain SWNTs	[14]
Cancer Cell Detection	20x fewer cells	SWCNT-ICG-RGD vs. plain SWNT-RGD	[14]
Min. Detectable Conc.	< 0.1 mg/ml (100 nM)	In tissue phantoms	[19]
Signal Enhancement vs Blood	> 6-fold	At 1064 nm wavelength	[19]

Table 2: Pharmacokinetics & Biodistribution



Parameter	Value	Method	Citation
Blood Circulation Half- life	~0.1 hours	NIR Fluorescence	[18]
Primary Accumulation Sites	Liver, Spleen	NIR Fluorescence, PET, Raman	[9][18]
Excretion Pathway	Reticuloendothelial System (RES)	NIR Fluorescence	[9]

Table 3: Cytotoxicity Data

SWCNT Concentration	Cell Viability	Cell Line(s)	Notes	Citation
100 μg/mL	> 90%	Various normal cell lines	Concentration deemed sufficient for drug loading with low toxicity.	[20]
Dose-dependent	Variable	Mouse Erythrocytes	Acid- functionalized SWCNTs showed dose- and time- dependent lysis.	[21]
Not specified	No significant toxic effects	Nude mice	In vivo study with stable SWCNT suspensions.	[21]

Experimental Protocols & Visualizations Protocol 1: Preparation and Non-Covalent Functionalization of SWCNTs for In Vivo Use



This protocol describes the widely used method of functionalizing SWCNTs with phospholipid-polyethylene glycol (PL-PEG) to ensure biocompatibility and colloidal stability in physiological solutions. This non-covalent approach preserves the intrinsic optical properties of the SWCNTs. [9][22]

Materials:

- HiPco® SWCNTs (e.g., from NoPo Nanotechnologies)
- 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-5000]
 (DSPE-PEG5000-Amine)
- Sodium Cholate
- Deionized (DI) water
- Phosphate-buffered saline (PBS)
- Bath sonicator
- Probe-tip sonicator (horn ultrasonicator)
- High-speed centrifuge (e.g., capable of >20,000g)
- 0.22 μm syringe filter

Procedure:

- Initial Dispersion: Add 1 mg of raw SWCNTs to 1 mL of 2% (w/v) sodium cholate solution in DI water.
- Sonication: Sonicate the mixture using a probe-tip sonicator for 10-15 minutes at a power of ~10 W. Use a cooling bath (ice/water) to prevent overheating.
- Centrifugation: Centrifuge the resulting black suspension at high speed (e.g., 24,000g) for 4-6 hours to pellet large bundles and impurities.



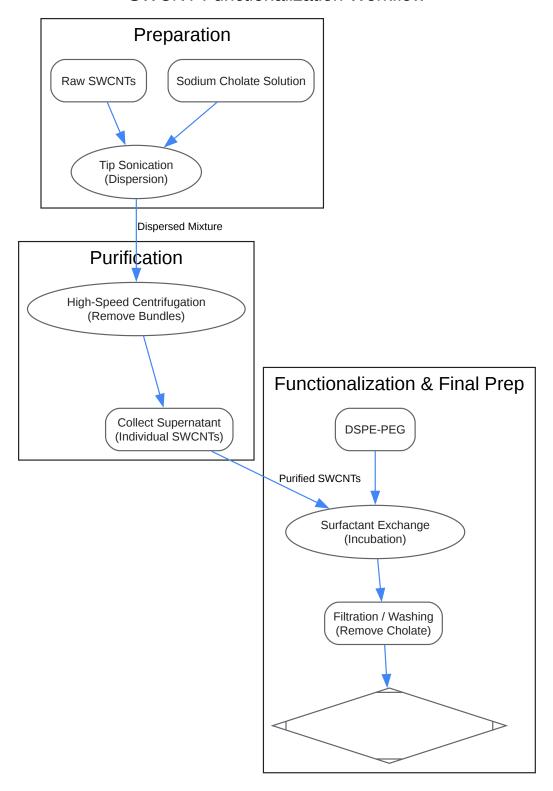
- Supernatant Collection: Carefully collect the top ~80% of the supernatant, which contains well-dispersed individual SWCNTs.
- Surfactant Exchange: Add 1 mg of DSPE-PEG5000-Amine to the collected supernatant.

 Allow the mixture to incubate at room temperature for 2 hours to displace the sodium cholate from the SWCNT surface.
- Purification: Use a centrifugal filter device (e.g., 100 kDa MWCO) to wash the SWCNT-PEG suspension with DI water repeatedly. This removes the displaced sodium cholate and excess DSPE-PEG.
- Final Preparation: Resuspend the purified SWCNT-PEG in sterile PBS.
- Sterilization: Sterilize the final solution by passing it through a 0.22 μm syringe filter to remove any potential aggregates or microbial contamination before in vivo administration.

Diagram 1: SWCNT Functionalization Workflow



SWCNT Functionalization Workflow



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Caption: Workflow for preparing biocompatible SWCNTs.



Protocol 2: In Vivo Near-Infrared Fluorescence (NIRF) Imaging in a Murine Tumor Model

This protocol outlines the procedure for whole-animal NIRF imaging using functionalized SWCNTs to visualize tumors in a mouse model.[9]

Materials:

- Functionalized SWCNTs (from Protocol 1)
- Tumor-bearing mice (e.g., athymic nude mice with subcutaneously implanted tumors)
- Anesthesia system (e.g., isoflurane inhalation)
- In vivo NIR imaging system equipped with:
 - Excitation laser (e.g., 730-808 nm)
 - InGaAs camera sensitive in the 900-1700 nm range
 - Long-pass emission filter (e.g., >1000 nm or >1100 nm)
- Sterile syringes and needles

Procedure:

- Animal Preparation: Anesthetize the tumor-bearing mouse using ~2% isoflurane. Place the mouse on the imaging stage and maintain anesthesia throughout the procedure.
- Pre-injection Imaging: Acquire a baseline, pre-injection image of the mouse to record background autofluorescence levels.
- SWCNT Administration: Inject a low dose (e.g., 17 mg/L concentration, 200 μL volume) of the sterile, functionalized SWCNT solution via tail-vein injection.[9]
- Post-injection Imaging: Immediately after injection and at various time points (e.g., 1h, 4h, 24h, 48h), acquire NIR fluorescence images. Use an appropriate excitation wavelength and







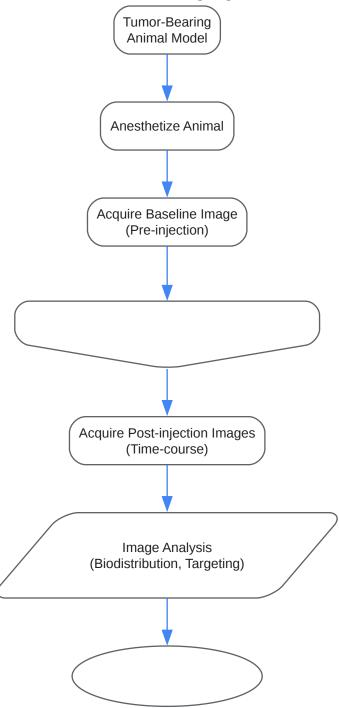
collect the emission signal in the NIR-II window using the InGaAs camera and long-pass filter.

- Image Analysis: Analyze the acquired images to observe the biodistribution of the SWCNTs.
 Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other organs and the pre-injection baseline. The signal will typically accumulate in the tumor via the Enhanced Permeability and Retention (EPR) effect.[23]
- Post-Imaging Monitoring: After the final imaging session, recover the animal from anesthesia and monitor according to institutional animal care guidelines.

Diagram 2: In Vivo Imaging Experimental Workflow



General In Vivo Imaging Workflow



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Caption: Standardized workflow for in vivo imaging studies.



Protocol 3: In Vivo Photoacoustic (PA) Imaging in a Murine Tumor Model

This protocol details the use of SWCNTs as a contrast agent for PA imaging of tumors.[13][15]

Materials:

- Functionalized SWCNTs (from Protocol 1), optionally conjugated with a targeting ligand like RGD peptide.
- Tumor-bearing mice
- Anesthesia system
- · Photoacoustic imaging system with:
 - Tunable NIR pulsed laser (e.g., 680-970 nm range)
 - Ultrasound transducer
 - Data acquisition and image reconstruction software
- Ultrasound gel

Procedure:

- Animal and System Setup: Anesthetize the mouse and position it within the PA imaging system. Apply ultrasound gel to ensure acoustic coupling between the animal's skin and the transducer.
- Pre-injection Imaging: Acquire a baseline PA image of the tumor and surrounding tissue. This will primarily show the endogenous contrast from hemoglobin.
- SWCNT Administration: Administer the functionalized SWCNTs intravenously (e.g., 200 μ L of a ~50-100 nM solution).
- Post-injection Imaging: Acquire PA images at multiple time points post-injection (e.g., 30 min, 2h, 4h, 24h). The laser wavelength should be tuned to the peak absorbance of the SWCNTs



(e.g., ~690 nm or higher for better penetration).[13]

- Data Analysis:
 - Subtract the pre-injection baseline image from the post-injection images to isolate the signal from the SWCNTs.
 - Quantify the photoacoustic signal intensity within the tumor ROI over time to assess the accumulation of the SWCNT contrast agent.
 - If using targeted agents, compare the signal in the tumor to that from non-targeted SWCNTs in a control group. A significantly higher signal (e.g., 8-fold) in the targeted group indicates successful molecular imaging.[15]
- Post-Imaging Monitoring: Recover and monitor the animal as per institutional guidelines.

Diagram 3: Principles of Multimodal SWCNT Imaging

SWCNT Intrinsic Properties Single-Walled Carbon Nanotube NIR Photoluminescence (900-1700 nm) Strong NIR Absorption Resonant Raman Scattering emits photons Resulting Imaging Technique

SWCNT-Based Imaging Modalities

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Caption: Relationship between SWCNT properties and imaging.

Disclaimer

These protocols are intended as a guide for research purposes. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC). Researchers should optimize parameters such as SWCNT concentration, sonication energy, and imaging settings for their specific experimental setup and application. Appropriate safety precautions should be taken when handling nanomaterials.

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